molecular formula C11H16FN B13190238 Benzyl(1-fluoro-2-methylpropan-2-yl)amine CAS No. 228547-65-7

Benzyl(1-fluoro-2-methylpropan-2-yl)amine

Cat. No.: B13190238
CAS No.: 228547-65-7
M. Wt: 181.25 g/mol
InChI Key: JGQYMJSAUXIUDV-UHFFFAOYSA-N
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Description

Benzyl(1-fluoro-2-methylpropan-2-yl)amine is an organic compound with the molecular formula C11H16FN It is a benzylamine derivative where the amine group is attached to a benzyl group and a fluorinated isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(1-fluoro-2-methylpropan-2-yl)amine typically involves the reaction of benzylamine with 1-fluoro-2-methylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Benzyl(1-fluoro-2-methylpropan-2-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

Benzyl(1-fluoro-2-methylpropan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(1-fluoro-2-methylpropan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated isopropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(1-fluoro-2-methylpropan-2-yl)amine is unique due to the presence of both a benzyl group and a fluorinated isopropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable in various research and industrial applications .

Properties

CAS No.

228547-65-7

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-benzyl-1-fluoro-2-methylpropan-2-amine

InChI

InChI=1S/C11H16FN/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3

InChI Key

JGQYMJSAUXIUDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)NCC1=CC=CC=C1

Origin of Product

United States

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